molecular formula C21H18N4O2S B12137633 N-({1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)thiophene-2-carboxamide

N-({1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)thiophene-2-carboxamide

Cat. No.: B12137633
M. Wt: 390.5 g/mol
InChI Key: KRXCDPRZSTWTSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Introduction of the Phenylcarbamoyl Group: The phenylcarbamoyl group can be introduced by reacting the benzodiazole intermediate with phenyl isocyanate.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with sulfur.

    Coupling Reactions: The final step involves coupling the benzodiazole and thiophene intermediates through a suitable linker, such as a methyl group, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogens, nitrating agents, sulfonating agents, acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-({1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential anti-inflammatory, anti-cancer, and antimicrobial properties.

    Material Science: The unique electronic properties of the thiophene and benzodiazole rings make this compound suitable for use in organic semiconductors, light-emitting diodes (OLEDs), and field-effect transistors (OFETs).

    Industrial Chemistry: It can be used as a corrosion inhibitor and in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-({1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit kinases or other enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Rivaroxaban: A direct factor Xa inhibitor with a similar thiophene-2-carboxamide structure.

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

    Tioconazole: An antifungal agent with a thiophene ring.

Uniqueness

N-({1-[(phenylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)thiophene-2-carboxamide is unique due to its combination of a benzodiazole ring, a phenylcarbamoyl group, and a thiophene ring. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry, material science, and industrial chemistry.

Properties

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

N-[[1-(2-anilino-2-oxoethyl)benzimidazol-2-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H18N4O2S/c26-20(23-15-7-2-1-3-8-15)14-25-17-10-5-4-9-16(17)24-19(25)13-22-21(27)18-11-6-12-28-18/h1-12H,13-14H2,(H,22,27)(H,23,26)

InChI Key

KRXCDPRZSTWTSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.